6-Bromobenzo[b]thiophene-3-carboxylic acid
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Overview
Description
6-Bromobenzo[b]thiophene-3-carboxylic acid is an organic compound with the molecular formula C9H5BrO2S It is a derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and bromine atoms
Synthetic Routes and Reaction Conditions:
Bromination of Benzo[b]thiophene: The synthesis of this compound typically begins with the bromination of benzo[b]thiophene. This reaction is carried out using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide.
Carboxylation: The brominated product is then subjected to carboxylation. This can be achieved through a variety of methods, including the use of carbon dioxide under high pressure and temperature or through the use of carboxylating agents such as carbon monoxide in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and carboxylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: This compound is also a key intermediate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles are used under reflux conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate or sodium hydroxide are used under inert atmosphere conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as amines, ethers, or thioethers are formed.
Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.
Scientific Research Applications
6-Bromobenzo[b]thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of advanced materials, including organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 6-Bromobenzo[b]thiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research, with studies focusing on its potential to modulate cellular processes and signaling pathways.
Comparison with Similar Compounds
6-Bromobenzo[b]thiophene-2-carboxylic acid: Similar in structure but with the carboxylic acid group at the 2-position instead of the 3-position.
3-Bromothianaphthene: Another brominated thiophene derivative with different substitution patterns.
Uniqueness: 6-Bromobenzo[b]thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications compared to its analogs. Its position-specific bromine and carboxylic acid groups make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
6-bromo-1-benzothiophene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2S/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-4H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMDECZLLPFSJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201266512 |
Source
|
Record name | 6-Bromobenzo[b]thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201266512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19075-61-7 |
Source
|
Record name | 6-Bromobenzo[b]thiophene-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19075-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromobenzo[b]thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201266512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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